Phenyl diethylcarbamate
Overview
Description
Phenyl diethylcarbamate is an organic compound with the molecular formula C11H15NO2 It is a derivative of carbamic acid where the hydrogen atoms are replaced by phenyl and diethyl groups
Mechanism of Action
Target of Action
Phenyl diethylcarbamate is a synthetic organic compound It is structurally similar to diethylcarbamazine, which is known to target microfilariae, making them more susceptible to phagocytosis .
Mode of Action
Diethylcarbamazine, a structurally similar compound, is thought to sensitize microfilariae to phagocytosis . This action is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Biochemical Pathways
The metabolism of similar compounds involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as diethylcarbamazine, are well-studied . It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds like diethylcarbamazine have been shown to have anthelmintic effects, primarily used in the treatment of filarial infections .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
Phenyl diethylcarbamate, like other carbamates, is known to interact with various enzymes and proteins. The carbamate group is a key structural motif in many approved drugs and prodrugs . It’s worth noting that the carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Cellular Effects
Carbamate derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . For instance, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate showed interaction with Tyr123, Tyr336, Tyr340, Phe337, Trp285 residues of Acetylcholinesterase (AChE) .
Temporal Effects in Laboratory Settings
Carbamates are known for their stability and capability to permeate cell membranes .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Carbamates are known to be involved in various metabolic pathways .
Transport and Distribution
Carbamates are known to interact with almost all metals in the periodic table .
Subcellular Localization
The subcellular localization of metabolic pathways is the first step towards understanding their roles in spatial differentiation and the specialization of metabolic pathways in different organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl diethylcarbamate can be synthesized through the reaction of phenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and diethylcarbamoyl chloride are reacted in the presence of a suitable catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or diethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Comparison with Similar Compounds
- Methyl carbamate: Lacks the phenyl group, resulting in different reactivity and biological activity.
- Ethyl carbamate: Similar to phenyl diethylcarbamate but with an ethyl group instead of a phenyl group.
- Propyl carbamate: Contains a propyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
phenyl N,N-diethylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIJDIYJCTXRQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340827 | |
Record name | Phenyl diethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65009-00-9 | |
Record name | Phenyl diethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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